molecular formula C14H20BNO3 B2461685 2-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 2222333-27-7

2-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No. B2461685
M. Wt: 261.13
InChI Key: XAMGEBGDXSLIPI-UHFFFAOYSA-N
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Description

“2-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is an organic compound that contains borate and sulfonamide groups . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The compound also contains a cyclopropoxy group and a tetramethyl-1,3,2-dioxaborolan-2-YL group .


Molecular Structure Analysis

The molecular structure of this compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .

Scientific Research Applications

Chemical Reactivity and Stability

The chemical reactivity and stability of compounds similar to 2-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have been studied. For instance, 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a related compound, has demonstrated significant differences in chemical reactivity and stability compared to its regioisomer. These properties were explored through structural analysis and ab initio calculations, which showed differences in molecular orbital distributions correlating with observed chemical behaviors (Sopková-de Oliveira Santos et al., 2003).

Crystal Structure and Conformational Analysis

Studies on compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, like 2-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, focus on their crystal structure and conformation. Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a similar compound, has been analyzed using X-ray diffraction and density functional theory (DFT), revealing insights into molecular structures, electrostatic potential, and physicochemical properties (Huang et al., 2021).

Application in Organic Synthesis

Compounds like 2-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are significant in organic synthesis. For example, they are used in the Pd-catalyzed borylation of arylbromides, demonstrating effectiveness in synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, crucial intermediates in medicinal chemistry (Takagi & Yamakawa, 2013).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry and drug development, boronic esters like 2-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine play a crucial role. They are often utilized as intermediates in the synthesis of biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound structurally related to 2-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is an intermediate in the synthesis of crizotinib, a clinically important drug (Kong et al., 2016).

Electronic and Optical Materials

Some derivatives of 2-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are used in the synthesis of electronic and optical materials. For instance, polymers containing isoDPP units with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl have been synthesized, displaying interesting properties like high solubility in organic solvents and intense coloration, relevant for applications in electronics and photonics (Welterlich et al., 2012).

properties

IUPAC Name

2-cyclopropyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)10-5-8-12(16-9-10)17-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMGEBGDXSLIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

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